Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
Description
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Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)phenyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12;/h2-9H,10,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHITJYTTZWFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
An In-Depth Technical Guide to the Molecular Weight and Formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, namely its molecular weight and chemical formula, and outline the contemporary analytical workflows used for their empirical validation. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related biphenyl compounds.
Core Molecular Attributes
A precise understanding of a compound's molecular formula and weight is the bedrock of all subsequent research and development activities, from stoichiometric calculations in synthesis to the interpretation of complex bioactivity data.
Chemical Structure and Formula
The structure of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate comprises a biphenyl core. A methyl carboxylate group is substituted at the 2-position of one phenyl ring, and an aminomethyl group is at the 4'-position of the second phenyl ring. The hydrochloride salt is formed by the protonation of the primary amine.
Based on this structure, the chemical formula for the free base is C₁₅H₁₅NO₂ . The hydrochloride salt has the formula C₁₅H₁₆ClNO₂ .
Molecular Weight
The molecular weight is a critical parameter for sample preparation, dosage calculations, and analytical data interpretation.
-
Free Base (C₁₅H₁₅NO₂): 241.28 g/mol
-
Hydrochloride Salt (C₁₅H₁₆ClNO₂): 277.74 g/mol [1]
The following table summarizes these core attributes:
| Attribute | Free Base | Hydrochloride Salt |
| Chemical Formula | C₁₅H₁₅NO₂ | C₁₅H₁₆ClNO₂ |
| Molecular Weight ( g/mol ) | 241.28 | 277.74[1] |
| Monoisotopic Mass (Da) | 241.1103 | 277.0870 |
Experimental Verification of Molecular Weight and Formula
While theoretical values are essential, empirical validation is a cornerstone of scientific rigor. This section outlines the primary analytical techniques for confirming the molecular weight and formula of a newly synthesized batch of this compound.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is particularly well-suited for this molecule due to its polarity and the presence of a basic nitrogen atom, which is readily protonated.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurement.
-
Ionization: Introduce the sample into the ESI source in positive ion mode. The primary amine of the aminomethyl group will readily accept a proton, leading to the formation of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: The expected primary ion will be that of the free base, observed as the [M+H]⁺ adduct. The expected m/z value would be approximately 242.1176, corresponding to the protonated free base (C₁₅H₁₆NO₂⁺). The high-resolution measurement allows for the confirmation of the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis.
Elemental Analysis for Formula Confirmation
Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound. This data is used to empirically validate the chemical formula.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Instrumentation: An automated elemental analyzer is used.
-
Combustion: The sample is combusted at high temperatures in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂).
-
Separation and Detection: The gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The percentage of each element is calculated and compared to the theoretical values.
Theoretical vs. Expected Experimental Values for C₁₅H₁₆ClNO₂:
| Element | Theoretical % |
| Carbon (C) | 64.86% |
| Hydrogen (H) | 5.81% |
| Chlorine (Cl) | 12.76% |
| Nitrogen (N) | 5.04% |
| Oxygen (O) | 11.52% |
A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed chemical formula.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS and elemental analysis confirm the what and how much, NMR spectroscopy reveals the connectivity of the atoms, confirming the isomeric structure. For a compound like this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms.
Expected ¹H NMR Spectral Features (in a solvent like DMSO-d₆):
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Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm, characteristic of the substituted biphenyl system.
-
Aminomethyl Protons (-CH₂-NH₂): A singlet or a broad signal around 4.0-4.5 ppm for the benzylic protons. The amine protons themselves may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.6-3.9 ppm.
¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-COO-): A signal in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of 120-145 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 52-55 ppm.
-
Aminomethyl Carbon (-CH₂-): A signal around 40-45 ppm.
The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecule's identity and purity. The synthesis of related biphenyl carboxylic acids and their characterization by NMR and MS has been reported in the literature, providing a procedural basis for this analysis.[2]
Synthetic Considerations and Precursors
The synthesis of this compound would likely proceed through precursors such as Methyl 4'-Methylbiphenyl-2-carboxylate or Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate.[3][4]
Synthetic Pathway Overview
Caption: A plausible synthetic route.
The synthesis of the biphenyl core is often achieved through Suzuki-Miyaura cross-coupling reactions.[2] Subsequent functional group interconversions on the methyl group at the 4'-position can lead to the desired aminomethyl functionality. The final step would involve treatment with hydrochloric acid to form the stable salt.
Conclusion
The accurate determination of the molecular weight and formula of this compound is fundamental for its use in research and development. This guide has outlined the theoretical basis for its formula (C₁₅H₁₆ClNO₂) and molecular weight (277.74 g/mol ) and provided a detailed overview of the analytical methodologies required for their empirical confirmation. By integrating mass spectrometry, elemental analysis, and NMR spectroscopy, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific findings.
References
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
- PubChem. (n.d.). Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl. PubChem.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. This paper describes the synthesis and characterization of related biphenyl compounds, providing procedural insights.
- SVAK Life Sciences. (n.d.). Methyl 4'-Methylbiphenyl-2-carboxylate.
- Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.
- LGC Standards. (n.d.). Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate.
Sources
- 1. Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl | C15H16ClNO2 | CID 129319943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. :: Methyl 4â-Methylbiphenyl-2-carboxylate | CAS No: 114772-34-8 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate [lgcstandards.com]
Difference between bromomethyl and aminomethyl biphenyl carboxylates
An In-Depth Technical Guide to Bromomethyl and Aminomethyl Biphenyl Carboxylates: A Comparative Analysis for Drug Development Professionals
Abstract
Biphenyl carboxylates are a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The functionalization of this core at the methyl position of one phenyl ring dramatically dictates its synthetic utility and application. This technical guide provides a comprehensive comparative analysis of two pivotal derivatives: bromomethyl biphenyl carboxylates and aminomethyl biphenyl carboxylates. While structurally similar, their chemical reactivity is diametrically opposed, defining their distinct and complementary roles in drug development. Bromomethyl derivatives serve as potent electrophilic alkylating agents, most notably in the synthesis of the multi-billion dollar "sartan" class of antihypertensive drugs.[2][3] In contrast, aminomethyl derivatives are versatile nucleophilic building blocks, indispensable for constructing peptide mimetics and other complex architectures where the introduction of a nitrogen-based linkage is required.[4] This whitepaper will elucidate the synthesis, reactivity, and core applications of each class, providing researchers, scientists, and drug development professionals with a detailed understanding of their strategic implementation in modern pharmaceutical synthesis.
Part 1: The Biphenyl Carboxylate Scaffold: A Privileged Structure
The biphenyl moiety is considered a "privileged scaffold" in drug discovery due to a combination of favorable properties. Its rigid, yet conformationally flexible, structure allows it to effectively orient functional groups to interact with biological targets, such as enzyme active sites or receptor binding pockets.[1] The synthesis of the core biphenyl structure is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the crucial carbon-carbon bond formation between two aryl components, such as a substituted bromobenzoic acid and an arylboronic acid.[1]
Part 2: Bromomethyl Biphenyl Carboxylates: The Electrophilic Workhorse of Sartan Synthesis
The defining feature of bromomethyl biphenyl carboxylates is the highly reactive bromomethyl group (-CH₂Br). The bromine atom is an excellent leaving group, rendering the adjacent benzylic carbon strongly electrophilic. This property makes these compounds superb alkylating agents, a role that has been exploited extensively in pharmaceutical manufacturing.[5]
Synthesis
The most prevalent method for synthesizing bromomethyl biphenyls is through the radical bromination of the corresponding 4'-methyl derivative.[5] This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, with N-Bromosuccinimide (NBS) serving as the bromine source.[5] This approach offers high selectivity for the benzylic position over other positions on the aromatic rings.
Detailed Protocol: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid[5]
-
Dissolution: Dissolve 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid in a suitable solvent such as methyl acetate or another safer alternative to carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or dibenzoyl peroxide) to the solution.
-
Reaction Initiation: Heat the mixture to reflux to initiate the radical chain reaction. The reaction can be monitored by techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.
Application in Drug Development: Synthesis of Angiotensin II Receptor Blockers (ARBs)
The primary and most commercially significant application of bromomethyl biphenyl derivatives is as a key building block for ARBs, or "sartans".[2] These drugs are critical in managing hypertension and heart failure.[3] They function by blocking the Angiotensin II Type 1 (AT₁) receptor, which prevents the binding of angiotensin II, a potent vasoconstrictor.[2]
In the synthesis of drugs like Candesartan, Olmesartan, and Azilsartan, the bromomethyl biphenyl moiety is used to alkylate a nitrogen atom on a heterocyclic core (e.g., benzimidazole or tetrazole).[6][7][8] This N-alkylation step is often one of the final key bond-forming reactions in the total synthesis of the active pharmaceutical ingredient (API). For instance, in a reported synthesis of Candesartan, 4'-(bromomethyl)biphenyl-2-nitrile is reacted with a protected benzimidazole derivative in the presence of a base like potassium carbonate to form the crucial C-N bond.[7] Similarly, the synthesis of Olmesartan involves the condensation of an imidazole derivative with 5-[4'-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazole.[9]
Part 3: Aminomethyl Biphenyl Carboxylates: Versatile Nucleophilic Building Blocks
In stark contrast to their bromomethyl counterparts, aminomethyl biphenyl carboxylates possess a nucleophilic aminomethyl group (-CH₂NH₂). This functionality makes them ideal building blocks for reactions where a nitrogen atom acts as the attacker, such as in the formation of amides, sulfonamides, or secondary amines through reductive amination.
Due to the reactivity of the primary amine, it is often protected during synthesis with a group like tert-butyloxycarbonyl (Boc).[4] This protecting group strategy prevents unwanted side reactions and allows for the selective unmasking of the amine at the desired synthetic step.
Synthesis
Aminomethyl biphenyls are commonly synthesized from bromomethyl precursors. The conversion can be achieved through several methods, including direct reaction with ammonia or, more controllably, via a two-step process involving substitution with sodium azide to form a benzyl azide, followed by reduction to the primary amine.[10]
Detailed Protocol: Synthesis of Boc-p-Ampa (Boc-protected p-aminomethylphenylacetic acid)[10]
This protocol illustrates the general principle of converting a bromo-derivative to a Boc-amino derivative, adapted from a related synthesis.
-
Ammonolysis: Add the starting bromo-acid (e.g., [4-(bromomethyl)phenyl]acetic acid) in portions to a solution of ethanol previously saturated with anhydrous ammonia gas. Stir the mixture at room temperature for 1 hour.
-
Workup 1: Remove volatile components under reduced pressure. Treat the resulting solid with aqueous 1 M NaOH, then remove the water.
-
Boc Protection: Dissolve the resulting solid in a dioxane/water mixture. Add 1 M NaOH and cool the mixture to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O) in portions.
-
Workup 2: Allow the mixture to warm to room temperature and stir for 12 hours. Remove the dioxane, and acidify the remaining aqueous layer to pH 3 with a dilute acid (e.g., KHSO₄).
-
Purification: Extract the product with an organic solvent like ethyl acetate. The crude product can then be purified by column chromatography to yield the pure Boc-protected aminomethyl compound.
Application in Drug Development: Peptide Mimetics and Scaffolds
The aminomethyl biphenyl carboxylate scaffold is highly valued for its ability to act as a structural mimic of dipeptides, particularly β-turns.[10] By incorporating this rigid unit into a peptide sequence, researchers can enforce a specific conformation, which can enhance binding affinity to a target receptor and improve metabolic stability compared to natural peptides. The Boc-protected derivative, 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid, is a key intermediate for these applications.[4] The carboxylic acid end can be coupled to an amine, and after deprotection of the Boc group, the newly freed amine can be coupled to another carboxylic acid, seamlessly integrating the biphenyl unit into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques.
Part 4: Comparative Analysis
The fundamental difference between these two classes of compounds lies in the opposing reactivity of their key functional groups. This dictates their synthetic roles and ultimate applications in drug discovery.
| Feature | Bromomethyl Biphenyl Carboxylate | Aminomethyl Biphenyl Carboxylate |
| Key Functional Group | -CH₂Br (Bromomethyl) | -CH₂NH₂ (Aminomethyl) |
| Primary Reactivity | Electrophile: The benzylic carbon is susceptible to nucleophilic attack. | Nucleophile: The nitrogen lone pair readily attacks electrophilic centers. |
| Role in Synthesis | Alkylating Agent: Used to form C-N, C-O, or C-S bonds. | Nucleophilic Building Block: Used to form amide or sulfonamide bonds. |
| Primary Application | Synthesis of Angiotensin II Receptor Blockers (ARBs) like Sartans.[2][3] | Synthesis of peptide mimetics, constrained scaffolds, and complex molecules.[4][10] |
| Common Reaction Type | Nucleophilic Substitution (Sₙ2) | Nucleophilic Acyl Substitution, Reductive Amination |
| Protective Groups | Generally not required for the bromomethyl group itself. | Often protected (e.g., with Boc) to control reactivity during synthesis.[4] |
Part 5: Conclusion and Future Perspectives
Bromomethyl and aminomethyl biphenyl carboxylates are not interchangeable reagents but rather complementary tools in the medicinal chemist's arsenal. The choice between them is a strategic one, dictated entirely by the desired bond construction and the overall synthetic plan.
-
Bromomethyl derivatives are the reagents of choice for electrophilic alkylation, a strategy that has proven immensely successful in the large-scale synthesis of sartan drugs.[5][9] Their reactivity is direct and powerful for coupling the biphenyl moiety to a nucleophilic heteroatom.
-
Aminomethyl derivatives provide a nucleophilic handle, enabling the incorporation of the biphenyl scaffold into larger molecules via amide bond formation.[10] This makes them invaluable for creating peptidomimetics and other complex, nitrogen-containing structures where conformational rigidity is desired.
Future research will likely focus on developing even more efficient and greener synthetic routes to these valuable intermediates.[11][12] Furthermore, the application of the aminomethyl biphenyl scaffold is expanding beyond simple peptide mimetics into the design of novel inhibitors and molecular probes where the defined spatial orientation of functional groups is critical for biological activity. Understanding the fundamental difference in reactivity between these two synthons is paramount for any scientist engaged in the design and synthesis of next-generation therapeutics.
References
-
SYNFACTS Contributors. (2015). Synthesis of Olmesartan Medoxomil. Synfacts, 11(12), 1235. Available at: [Link]
- CN102887890A. (n.d.). Synthesis method of candesartan cilexetil. Google Patents.
-
Reddy, K. S., & Kumar, N. S. (2015). Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker. Organic Process Research & Development, 19(4), 540-545. Available at: [Link]
-
Reddy, A. R., et al. (2009). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Synthetic Communications, 39(13), 2337-2346. Available at: [Link]
-
Cerný, I., et al. (2013). Improved Process for Azilsartan Medoxomil: A New Angiotensin Receptor Blocker. Organic Process Research & Development, 17(2), 241-248. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Candesartan Cilexetil. Available at: [Link]
-
Marta, P. M., et al. (2007). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 11(3), 517-521. Available at: [Link]
-
Request PDF. (n.d.). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Available at: [Link]
-
Mao, Y., et al. (2010). Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles, 81(6), 1503-1508. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. Available at: [Link]
-
ResearchGate. (2015). IMPROVED SYNTHESIS OF AZILSARTAN: DEVELOPMENT AND CONTROL OF PROCESS RELATED IMPURITIES. Available at: [Link]
-
PubChem. (n.d.). Azilsartan Medoxomil. Available at: [Link]
- US9233955B2. (n.d.). Process for the preparation of azilsartan medoxomil. Google Patents.
-
Houben-Weyl. (n.d.). 10.15.5 (Aminomethyl)biphenylcarboxylic Acid Peptides. In Methods of Organic Chemistry. Available at: [Link]
- CN103382154B. (n.d.). Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate. Google Patents.
-
Request PDF. (n.d.). Synthesis and evaluation of new sartan derivatives. Available at: [Link]
-
PubMed. (n.d.). Prodrug strategies for antihypertensives. Available at: [Link]
- EP1871764A1. (n.d.). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. Google Patents.
-
SciSpace. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Available at: [Link]
- CN101648839B. (n.d.). Green synthesis method of bromomethyl biphenyl compound. Google Patents.
- Wang, Y., et al. (2004). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. Chinese Journal of Medicinal Chemistry.
-
PubMed Central. (n.d.). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. Available at: [Link]
-
Journal of the Chemical Society C: Organic. (1968). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Available at: [Link]
-
Eureka | Patsnap. (2010). Green synthesis method of bromomethylbiphenyl compound. Available at: [Link]
-
Frontiers in Chemistry. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available at: [Link]
-
PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. Available at: [Link]
-
PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]
- 12. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: High-Efficiency Protocols for Amide Coupling Using Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
Abstract
This technical guide provides detailed protocols and expert insights for the successful amide coupling of various carboxylic acids with Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl. This biphenyl building block is of significant interest in medicinal chemistry and materials science due to its semi-rigid backbone and versatile functional handles. We address the specific chemical considerations of this reagent, including the in situ neutralization of the amine hydrochloride salt and the potential for steric hindrance from the ortho-substituted biphenyl system. This document furnishes two robust, field-proven protocols utilizing common coupling reagents—HATU and EDC/HOBt—and explains the mechanistic rationale behind each procedural step to empower researchers to optimize their synthetic outcomes.
Introduction and Reagent Overview
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate is a bifunctional organic building block frequently employed in the synthesis of complex molecular architectures, including pharmaceutical intermediates and novel polymers. Its structure features a primary benzylic amine, which serves as the nucleophile in amide bond formation, and a methyl ester, which can be further manipulated post-coupling.
Molecular Structure:
Key Structural Considerations for Synthesis:
-
Amine Hydrochloride Salt: The reagent is supplied as a hydrochloride salt, rendering the amine non-nucleophilic. It is imperative to neutralize this salt with a non-nucleophilic base in situ to liberate the free primary amine for the coupling reaction. Typically, at least one equivalent of base is required for this neutralization, in addition to the base needed for the coupling mechanism itself.
-
Steric Hindrance: The methyl carboxylate group is positioned at the 2-position of its phenyl ring. This ortho-substitution creates a sterically demanding environment that can influence the conformational preferences of the molecule and potentially impact reaction kinetics, though the aminomethyl group's flexibility on the adjacent ring mitigates this effect to a degree.
-
Reactivity: The primary benzylic amine is a potent nucleophile once deprotonated, readily participating in amide coupling reactions under standard conditions.
The Chemistry of Amide Bond Formation: A Mechanistic Perspective
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid.[1] This is achieved by converting the carboxylate's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl donor that is susceptible to nucleophilic attack by the amine.[2]
HATU-Mediated Coupling Mechanism
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction rates, and low rates of racemization.[3][4][5] The reaction proceeds in two main stages:
-
Activation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][6]
-
Coupling: The liberated primary amine of the biphenyl reagent attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond.[6] The 7-azabenzotriazole (HOAt) portion is an excellent leaving group, and the pyridine nitrogen is thought to stabilize the transition state, accelerating the reaction.[3]
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; RCOO [label="R-COO⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester\n(R-CO-OAt)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amine [label="Biphenyl-CH₂NH₂\n(Free Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Final Amide Product", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, peripheries=2];
// Edges Base -> RCOOH [label="+"]; RCOOH -> RCOO [label=" Deprotonation"]; RCOO -> HATU [label=" 1. Attack", pos="n,n"]; HATU -> ActiveEster [label=" 2. Activation"]; HATU -> TMU [style=dashed]; ActiveEster -> Amine [label=" 3. Nucleophilic Attack", dir=back]; ActiveEster -> Amide; } .enddot Caption: HATU coupling mechanism workflow.
EDC/HOBt-Mediated Coupling Mechanism
The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) system is a classic and cost-effective method for amide synthesis.[7]
-
Initial Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[5][8]
-
Additive Interception: Before the unstable intermediate can rearrange or cause side reactions, it is "trapped" by HOBt. HOBt attacks the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[8][9] EDC is converted into a water-soluble urea byproduct.
-
Coupling: The primary amine attacks the HOBt-active ester to yield the final amide product, regenerating HOBt, which can act catalytically, though it is often used stoichiometrically to ensure high efficiency.[8]
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\n(Unstable Intermediate)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HOBt_Ester [label="HOBt-Active Ester\n(R-CO-OBt)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; EDC_Urea [label="EDC-Urea\n(Byproduct)", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amine [label="Biphenyl-CH₂NH₂\n(Free Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Final Amide Product", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, peripheries=2];
// Edges RCOOH -> EDC [label=" 1. Attack"]; EDC -> O_acylisourea [label=" 2. Activation"]; O_acylisourea -> HOBt [label=" 3. Interception", dir=back]; O_acylisourea -> HOBt_Ester; O_acylisourea -> EDC_Urea [style=dashed]; HOBt_Ester -> Amine [label=" 4. Nucleophilic Attack", dir=back]; HOBt_Ester -> Amide; } .enddot Caption: EDC/HOBt coupling mechanism workflow.
Experimental Protocols & Methodologies
The following protocols are designed for a typical small-scale laboratory synthesis (~0.5 mmol). Reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents for best results.
Protocol 1: High-Efficiency Coupling with HATU
This method is preferred for challenging substrates or when high yields and rapid conversion are critical.
Materials and Reagents
| Reagent | Role | M.W. | Stoichiometry |
|---|---|---|---|
| Carboxylic Acid | Electrophile | Varies | 1.0 equiv |
| This compound | Nucleophile | 277.74 g/mol | 1.1 equiv |
| HATU | Coupling Reagent | 380.23 g/mol | 1.2 equiv |
| DIPEA (Hünig's base) | Non-nucleophilic Base | 129.24 g/mol | 3.0 equiv |
| Anhydrous DMF | Solvent | 73.09 g/mol | ~0.1 M |
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (to achieve a final concentration of ~0.1 M with respect to the carboxylic acid). Stir the solution for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (3.0 equiv) to the solution and stir. Causality Note: The first equivalent of DIPEA neutralizes the HCl salt of the amine, the second deprotonates the carboxylic acid for activation, and the third acts as a general base to facilitate the coupling.[10]
-
Nucleophile Addition: In a separate vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction flask.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[3]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[11]
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This is a robust and economical method suitable for a wide range of standard amide couplings.
Materials and Reagents
| Reagent | Role | M.W. | Stoichiometry |
|---|---|---|---|
| Carboxylic Acid | Electrophile | Varies | 1.0 equiv |
| This compound | Nucleophile | 277.74 g/mol | 1.1 equiv |
| EDC·HCl | Coupling Reagent | 191.70 g/mol | 1.5 equiv |
| HOBt | Additive | 135.12 g/mol | 1.2 equiv |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic Base | 101.19 g/mol | 3.0 equiv |
| Anhydrous DCM or DMF | Solvent | 84.93 g/mol | ~0.1 M |
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Solvent Addition: Add anhydrous DCM or DMF (~0.1 M) and stir to dissolve/suspend the solids. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add TEA or DIPEA (3.0 equiv) to the cooled mixture and stir for 15 minutes. This step ensures the neutralization of the amine salt and carboxylic acid.
-
Activator Addition: Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness Note: The aqueous washes are critical for removing the water-soluble EDC-urea byproduct and excess HOBt.[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.[11]
Summary of Reaction Parameters and General Workflow
The choice between protocols depends on substrate reactivity, budget, and desired reaction time.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Typical Base | DIPEA | TEA or DIPEA |
| Solvent | DMF | DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1-4 hours | 12-18 hours |
| Byproduct Removal | Aqueous wash (TMU) | Aqueous wash (EDC-Urea) |
| Relative Cost | Higher | Lower |
| Efficiency | Very High | Good to High |
// Workflow Edges prep_acid -> dissolve; prep_amine -> add_amine; dissolve -> add_base -> add_amine -> react -> monitor -> quench -> workup -> dry -> purify -> characterize; } .enddot Caption: General experimental workflow for amide coupling.
Conclusion
This compound is a valuable building block for creating sophisticated amide-containing molecules. Successful coupling hinges on understanding its properties, particularly the need to neutralize the amine hydrochloride salt prior to reaction. Both the high-efficiency HATU protocol and the economical EDC/HOBt protocol provide reliable pathways to the desired products. By carefully controlling stoichiometry, using anhydrous conditions, and performing a thorough aqueous work-up, researchers can consistently achieve high yields of the target amides for applications in drug discovery and beyond.
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Vale, N. et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Organic Chemistry Tube. HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
- Google Patents. US3705203A - Method for purifying biphenyl.
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Note: Hydrolysis of Methyl Ester in 4'-(Aminomethyl)biphenyl-2-carboxylate Derivatives
Strategic Overview
The hydrolysis of 4'-(aminomethyl)biphenyl-2-carboxylate methyl ester is a pivotal step in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically the "Sartan" class (e.g., Telmisartan, Irbesartan). This transformation is chemically deceptive: while ester hydrolysis is a fundamental reaction, the specific geometry of the ortho-substituted biphenyl core introduces significant steric inhibition .
This Application Note provides a robust, self-validating framework for this transformation. Unlike standard aliphatic ester hydrolysis, this protocol addresses three critical challenges:
-
Steric Hindrance: The carboxylic ester at the 2-position is shielded by the orthogonal phenyl ring, significantly retarding nucleophilic attack.
-
Solubility profiles: The lipophilic biphenyl core contrasts with the polar zwitterionic product, leading to "gummy" precipitates if the workup is uncontrolled.
-
Zwitterion Isolation: The product contains both a basic amine (or protected equivalent) and an acidic carboxylate, requiring precise pH control for isolation.
Mechanistic Analysis & Reaction Parameters[1][2][3]
The Steric Challenge
In biphenyl systems, the two phenyl rings are not coplanar due to steric repulsion between ortho-substituents. The 2-carboxylate group is often twisted out of conjugation, and the bulk of the adjacent phenyl ring blocks the trajectory of the incoming nucleophile (hydroxide ion).
-
Implication: Standard room-temperature saponification (e.g., NaOH/MeOH, 25°C) often stalls or requires days.
-
Solution: We must increase the energy of the system (Reflux) and use a solvent system that solvates both the lipophilic ester and the hydroxide source (THF/Water or Dioxane/Water).
Diagram 1: Reaction Mechanism & Steric Blockade
The following diagram illustrates the steric environment and the pathway to the tetrahedral intermediate.
Caption: Mechanism of sterically hindered hydrolysis. The rate-limiting step is the formation of the tetrahedral intermediate, impeded by the ortho-phenyl ring.
Experimental Protocols
Method A: Lithium Hydroxide (LiOH) in THF/Water (Recommended)
Why this works: LiOH is less basic than NaOH but the lithium cation (
Reagents:
-
Substrate (1.0 equiv)
-
LiOH
H O (3.0 - 5.0 equiv) -
Solvent: THF : Water (3:1 ratio)[1]
Procedure:
-
Dissolution: Charge the methyl ester substrate (10 g, example scale) into a round-bottom flask. Add THF (10 volumes, 100 mL). Stir until fully dissolved.
-
Reagent Prep: Dissolve LiOH
H O (4 equiv) in the minimum amount of water (approx. 30 mL). -
Addition: Add the aqueous LiOH solution to the THF solution. The mixture may turn turbid; this is normal.
-
Reaction: Heat the mixture to 60°C (gentle reflux) .
-
Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). Expect reaction completion in 4–8 hours.
-
-
Workup (Critical):
-
Evaporate the THF under reduced pressure. Do not evaporate to dryness; leave a concentrated aqueous slurry.
-
Dilute with water (50 mL).
-
Wash the aqueous layer with MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) to remove unreacted ester or non-polar impurities. Discard the organic layer.
-
Proceed to Section 4: Isolation for the acidification step.
-
Method B: Potassium Hydroxide (KOH) in Methanol (Industrial Standard)
Why this works: KOH is more soluble in alcohols than NaOH. Higher boiling point of alcohols allows for higher thermal energy input if needed.
Reagents:
-
Substrate (1.0 equiv)
-
KOH (5.0 equiv)[2]
-
Solvent: Methanol : Water (9:1 ratio)
Procedure:
-
Dissolve substrate in Methanol (10 volumes).
-
Add solid KOH pellets or 4M aqueous KOH solution.
-
Reflux (approx. 65°C) for 6–12 hours.
-
Note: Transesterification (Methyl
Methyl) is degenerate and irrelevant. However, if using Ethanol, you may temporarily form the Ethyl ester, which hydrolyzes slower. Stick to Methanol. -
Concentrate methanol to near dryness and dilute with water. Proceed to Isolation.
Isolation of the Zwitterion (The "Isoelectric" Trap)
The product, 4'-(aminomethyl)biphenyl-2-carboxylic acid, acts as a zwitterion. It is soluble in strong acid (as the ammonium cation) and strong base (as the carboxylate anion). Precipitation occurs only at the Isoelectric Point (pI) .
Target pH: 6.0 – 7.0 (Neutral range).
Diagram 2: pH-Dependent Isolation Logic
Caption: The solubility U-curve. The product is only insoluble at the neutral zwitterionic state.
Isolation Protocol:
-
Start with the basic aqueous solution from Method A or B (washed with organic solvent).
-
Cool to 0–5°C. Cold temperatures decrease the solubility of the zwitterion.
-
Slowly add 2N HCl or Glacial Acetic Acid while monitoring pH with a calibrated probe.
-
Observation: At pH ~9, the solution may become cloudy (impurities).
-
Target: Continue until pH 6.5 ± 0.2 .
-
-
Stir: Allow the slurry to stir at 0°C for 1 hour to mature the crystal habit.
-
Troubleshooting: If a "gum" forms, add a small amount of Acetonitrile (5% v/v) to the aqueous mixture and heat to 50°C, then cool slowly. This promotes crystallization over oiling out.
-
-
Filter the white/off-white solid.
-
Wash with cold water (2x) and Acetone (1x) to remove water and dry quickly.
Data Summary & Comparison
| Parameter | Method A (LiOH/THF) | Method B (KOH/MeOH) | Method C (Acidic HCl) |
| Reaction Rate | Fast (4-6 h) | Moderate (6-12 h) | Slow / Reversible |
| Solubility (Substrate) | Excellent | Good | Poor |
| Impurity Profile | Clean | Low (Transesterification possible) | High (Deprotection risks) |
| Scalability | High | Very High | Low |
| Cost | Moderate (LiOH cost) | Low | Low |
| Recommendation | Primary Choice | Industrial Backup | Avoid |
References
-
Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.[3]
-
Goossen, L. J., et al. (2010). "Synthesis of Biaryls via Decarboxylative Coupling." Organic Reactions.[1][4][5][6] (Context on Biphenyl stability).
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (General Ester Hydrolysis Protocols).
-
Reddy, K. S., et al. (2010). "An improved, convergent and industrially useful process suitable for large-scale production of telmisartan."[5] Asian Journal of Chemistry. (Specific industrial hydrolysis conditions).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. WO2006044648A1 - Process for preparing telmisartan - Google Patents [patents.google.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. asianpubs.org [asianpubs.org]
- 6. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
Application Note: Chemoselective Reductive Alkylation of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate
Executive Summary
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (CAS: N/A for specific salt, related free base derivatives common) is a critical biaryl scaffold, frequently utilized in the synthesis of Angiotensin II receptor antagonists (Sartans) and as a privilege structure in medicinal chemistry libraries.
This Application Note provides validated protocols for the reductive amination of this specific amine. The primary challenge with this substrate is the chemoselective alkylation of the primary amine (4'-aminomethyl) without compromising the integrity of the base-sensitive and reduction-sensitive methyl ester at the 2-position.
Key Technical Constraints:
-
Ester Stability: Strong hydride donors (e.g., LiAlH4) or high-temperature acidic conditions must be avoided to prevent ester reduction or hydrolysis.
-
Dialkylation: As a primary benzylic-type amine, the substrate is prone to over-alkylation. Stoichiometric control is essential.
-
Solubility: The biphenyl core exhibits high lipophilicity, necessitating the use of chlorinated solvents (DCM, DCE) or co-solvent systems for optimal homogeneity.
Chemical Strategy & Mechanism[1]
The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the amine.[1] The choice of reducing agent determines the success of "One-Pot" vs. "Stepwise" procedures.
Reaction Pathway
The following diagram illustrates the mechanistic pathway and critical control points for preventing side reactions (ester hydrolysis or dialkylation).
Figure 1: Mechanistic pathway for the reductive amination of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate.
Reagent Selection Guide
The following table summarizes the compatibility of reducing agents with the methyl ester moiety of the substrate.
| Reducing Agent | Reactivity | Ester Tolerance | Risk Profile | Recommended Use |
| NaBH(OAc)₃ (STAB) | Mild | Excellent | Low | Primary Choice. Best for aldehydes. |
| NaBH₃CN | Moderate | Good | High (Toxic/HCN) | Use for ketones or when pH control is needed. |
| NaBH₄ | Strong | Moderate | Moderate | Only in stepwise protocols (Imine pre-formation). |
| Ti(OiPr)₄ | Lewis Acid | Good | Low | Add-on for hindered ketones/unreactive amines. |
| H₂ / Pd-C | Catalytic | Poor | High | Avoid. Risk of benzyl-N hydrogenolysis. |
Experimental Protocols
Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)
Application: Reaction with aliphatic or aromatic aldehydes.[2][3] Rationale: STAB is mild enough to not reduce the aldehyde/ketone directly, allowing for a "one-pot" procedure where the imine forms and is reduced selectively.
Materials:
-
Amine: Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (1.0 equiv)
-
Aldehyde: 1.05 – 1.1 equiv
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
-
Additive: Acetic Acid (1.0 equiv) [Optional, accelerates imine formation]
Procedure:
-
Dissolution: In a flame-dried flask under Nitrogen, dissolve the Amine (1.0 equiv) in DCE (concentration ~0.1 M).
-
Aldehyde Addition: Add the Aldehyde (1.05 equiv). If the aldehyde is a solid, dissolve in minimal DCE before addition.
-
Catalysis (Optional): If the reaction is known to be sluggish, add Acetic Acid (1.0 equiv). Stir for 15 minutes at Room Temperature (RT).
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Note: Gas evolution is minimal, but ensure the system is vented.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.
-
Target: Disappearance of the starting amine (M+H).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[4]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Difficult Substrates (Titanium Isopropoxide Method)
Application: Reaction with Ketones (e.g., Acetone, Cyclohexanone) or hindered Aldehydes. Rationale: Ketones form imines slowly. Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.
Materials:
-
Amine: Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (1.0 equiv)
-
Ketone: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 equiv)
-
Reductant: NaBH₃CN (Sodium Cyanoborohydride) or NaBH₄ (Sodium Borohydride)[1]
-
Solvent: THF (Anhydrous) or Methanol (for NaBH₄ step)
Procedure:
-
Imine Formation: In a dried flask, combine the Amine (1.0 equiv) and Ketone (1.2 equiv) in neat Ti(OiPr)₄ (if scale allows) or minimal THF.
-
Incubation: Stir under Nitrogen at RT for 4–6 hours (or overnight for very hindered substrates). The solution will often turn viscous/yellow.
-
Dilution: Dilute the mixture with Ethanol or Methanol (approx. 5 mL per mmol amine).
-
Reduction:
-
Option 1 (Standard): Add NaBH₃CN (1.5 equiv). Stir 5 hours.
-
Option 2 (Greener): Cool to 0°C. Add NaBH₄ (1.5 equiv) slowly. Stir 2 hours. Caution: Ensure the mixture is cold to prevent ester transesterification with the alcohol solvent.
-
-
Quench (Critical): Add 1N NaOH or water (approx 2 mL) to precipitate the Titanium salts (white solid).
-
Filtration: Filter the heterogeneous mixture through a pad of Celite. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ and Brine. Dry and concentrate.
Troubleshooting & Optimization
Decision Tree for Protocol Selection
Use this logic flow to determine the optimal experimental setup for your specific derivative.
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.
Common Issues
-
Dialkylation (Tertiary Amine Formation):
-
Cause: Highly reactive aldehydes (e.g., Formaldehyde, Acetaldehyde).
-
Fix: Add the Amine to the Aldehyde slowly? NO. Add the Aldehyde to the Amine slowly (Inverse addition). Alternatively, use a large excess of amine (2-3 equiv) if the amine is cheap (unlikely here), or switch to the Stepwise method (Protocol B) to fully form the imine before reducing.
-
-
Ester Hydrolysis:
-
Cause: Wet solvents or un-neutralized HCl salts of the amine.
-
Fix: Ensure solvents are anhydrous. If starting with the HCl salt of the biphenyl amine, pre-neutralize with 1.0 eq Triethylamine (TEA) in the solvent before adding aldehyde.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance from the biphenyl rings.
-
Fix: Use Ti(OiPr)₄ (Protocol B). It is the most robust method for forcing imine formation on crowded systems.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Protecting Group Strategies for 4'-Aminomethyl Biphenyl Esters
Executive Summary & Strategic Context
The 4'-aminomethyl biphenyl-4-carboxylate scaffold is a critical structural motif in medicinal chemistry, serving as a rigid, hydrophobic linker in peptidomimetics, protease inhibitors (e.g., Neprilysin inhibitors), and GPCR ligands.
However, this scaffold presents two distinct chemical challenges that standard "textbook" protection protocols often fail to address:
-
Solubility (The "Brick Dust" Effect): The planar, lipophilic biphenyl core frequently causes intermediates to aggregate or precipitate in standard aqueous/organic biphasic systems used for Schotten-Baumann conditions.
-
Orthogonality Conflicts: The benzylic amine and the benzoate ester create a push-pull electronic system. Selecting the wrong amine protecting group (PG) can severely limit downstream manipulation of the ester moiety (e.g., saponification vs. acidolysis).
This guide details optimized protocols for Boc and Fmoc protection strategies, specifically engineered to overcome solubility barriers and ensure orthogonal compatibility with downstream ester hydrolysis.
Strategic Decision Matrix
Before beginning synthesis, the protection strategy must be matched to the intended fate of the C-terminal ester.
Figure 1: Decision tree for selecting amine protection based on downstream ester manipulation.
Protocol A: Boc Protection (Solubility-Optimized)
Applicability: Best for solution-phase synthesis where the ester must be hydrolyzed to a carboxylic acid (saponification) without deprotecting the amine. Challenge: The hydrochloride salt of the starting material is often insoluble in DCM, and the free base is insoluble in water. Solution: A homogeneous THF/Water system with high organic content to maintain solubility of the hydrophobic biphenyl core.
Materials
-
Substrate: Methyl 4'-(aminomethyl)biphenyl-4-carboxylate HCl salt.
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv). -
Base: Triethylamine (
) (2.5 equiv) or Diisopropylethylamine (DIPEA). -
Solvent: THF (Tetrahydrofuran) and Water (3:1 ratio).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, suspend the biphenyl amine salt (1.0 equiv) in THF (
). -
Basification: Add water (
) followed by (2.5 equiv) dropwise.-
Observation: The suspension should clear as the free amine forms. If turbidity persists, add more THF, not water.
-
-
Addition: Cool to
. Add (1.1 equiv) dissolved in a minimal amount of THF dropwise over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexane). Stain with Ninhydrin (SM turns purple) and UV (Product absorbs strongly).
-
-
Workup (Critical for Biphenyls):
-
Concentrate the mixture under reduced pressure to remove bulk THF.
-
Do not extract immediately. The product often precipitates from the remaining aqueous layer.
-
Dilute with EtOAc. Wash with 5% citric acid (to remove unreacted amine/base)
Water Brine. -
Note: Biphenyl carbamates are prone to emulsions. Use extensive brine washes.
-
-
Purification: Recrystallization from EtOAc/Hexanes is usually sufficient. Column chromatography is rarely needed unless the
quality was poor.
Yield Expectation: >90%
Data Validation:
Protocol B: Fmoc Protection (For SPPS Applications)
Applicability: Required when the biphenyl linker will be used in Solid Phase Peptide Synthesis (SPPS) or when the ester is acid-labile (e.g., t-butyl ester). Challenge: Fmoc-Cl is moisture sensitive, and Fmoc-OSu reacts slowly in biphasic systems if the biphenyl aggregates. Solution: Use of Fmoc-OSu in an Acetone/Bicarbonate system to prevent oligomerization.
Materials
-
Substrate: 4'-(aminomethyl)biphenyl-4-carboxylic acid (or ester).
-
Reagent: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equiv).
-
Base:
(2.0 equiv). -
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).
Step-by-Step Methodology
-
Buffer Prep: Dissolve
in water. -
Suspension: Add the biphenyl amine to the aqueous base. It will likely remain a suspension.
-
Solubilization: Add Acetone (or Dioxane) until the mixture becomes mostly homogeneous.
-
Expert Tip: If the biphenyl is highly insoluble, switch solvent system to DMF with DIPEA (anhydrous method), though workup is more tedious.
-
-
Addition: Add Fmoc-OSu (solid or dissolved in acetone) in one portion.
-
Reaction: Stir vigorously for 12 hours. The pH must be maintained between 8–9. If pH drops, add dilute
. -
Workup:
-
Acidify carefully with 1N HCl to pH 2–3.
-
Precipitation: The Fmoc-biphenyl product is extremely hydrophobic and will likely precipitate as a white solid upon acidification.
-
Filter the solid.[1] Wash with water (to remove succinimide) and cold hexanes (to remove Fmoc dimers).
-
Dissolve the solid in EtOAc, dry over
, and concentrate.
-
Yield Expectation: 85–95%
Troubleshooting: If the product is an oil, it likely contains solvent inclusions. Biphenyls trap solvent easily. Dry under high vacuum at
Comparative Data: Stability & Reactivity[2]
The following table summarizes the compatibility of the protected 4'-aminomethyl biphenyl ester under common synthetic conditions.
| Condition | Boc-Protected | Fmoc-Protected | Cbz-Protected |
| TFA / DCM (Acid) | Unstable (Cleaves) | Stable | Stable |
| Piperidine / DMF (Base) | Stable | Unstable (Cleaves) | Stable |
| LiOH / THF (Saponification) | Stable (Ideal for ester hydrolysis) | Unstable (Risk of elimination) | Stable |
| Stable | Stable (Usually) | Unstable (Cleaves) | |
| Solubility in EtOAc | High | Moderate | Moderate |
Visualization of Orthogonal Workflow
The diagram below illustrates the synthesis of a "Biphenyl Linker" intermediate, highlighting the orthogonality required to hydrolyze the ester without losing the amine protection.
Figure 2: Workflow for generating the free-acid linker using Boc strategy.
Troubleshooting & Quality Control
NMR Rotamers
Observation: In
Solubility "Crash"
Observation: During aqueous workup, a third "rag" layer forms. Cause: The biphenyl product is not soluble in water but also poorly soluble in cold ether/hexane. Fix: Use Ethyl Acetate or warm DCM for extractions. If filtering a precipitate, wash with water first, then very cold ether to remove organic impurities without dissolving the product.
References
-
PubChem. (2025).[2] 4'-(Boc-amino)-biphenyl-4-carboxylic acid.[2] Compound Summary. Available at: [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for orthogonality).
- Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. (Reference for Fmoc/Boc cycles).
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.
Sources
Troubleshooting & Optimization
Troubleshooting low yields in amidation of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate
Technical Support Center: Optimizing Amidation of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate
Executive Summary
You are likely encountering low yields due to a specific "self-destruct" mechanism inherent to Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (MABC) . Unlike standard amines, MABC contains both a nucleophilic amine and an electrophilic ester on a twisted biphenyl scaffold.
The primary cause of failure in this reaction is intermolecular dimerization (the amine of one molecule attacking the ester of another) or ester hydrolysis , rather than steric hindrance of the coupling site. This guide provides a root-cause analysis and a corrected protocol to maximize conversion to your desired amide (likely a Telmisartan intermediate or similar ARB scaffold).
Module 1: Diagnostic & Root Cause Analysis
Before altering your protocol, confirm the failure mode using this diagnostic matrix.
| Observation (LC-MS/TLC) | Probable Cause | The Mechanism |
| Mass [2M - 31] (Dimer) | Self-Amidation | The free amine attacked the methyl ester of a neighboring MABC molecule before reacting with your carboxylic acid. |
| Mass [M - 14] (Acid) | Hydrolysis | The methyl ester at the 2-position hydrolyzed. Common if using aqueous bases (NaOH/KOH) or unbuffered conditions. |
| Starting Material Remains | Salt Suppression | If using MABC-HCl salt, the amine was not fully neutralized, or the base formed an insoluble salt aggregate. |
| Mass [M + 42] (Acetyl) | Solvent Reaction | If using EtOAc, the amine attacked the solvent. Biphenyl amines are highly nucleophilic. |
Module 2: The "Self-Destruct" Trap (Critical Theory)
The structural twist of the biphenyl ring places the 4'-aminomethyl group far from the 2-carboxylate intramolecularly (preventing immediate lactamization), but it leaves the ester vulnerable to intermolecular attack.
The Golden Rule: Never generate the free base of MABC in the absence of your activated electrophile (Acid/Coupling Agent).
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired amidation and the side reactions.
Caption: Kinetic competition between desired amidation (Path A) and self-destructive dimerization (Path B). Path B dominates if the activated acid is not present when the amine is neutralized.
Module 3: Optimized Protocol (The "Inverse Addition" Method)
To solve the low yield, we must invert the standard addition order. Do not mix the amine, acid, and coupling agent all at once.[1]
Reagents:
-
Substrate: Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl.
-
Coupling Partner: Carboxylic Acid (e.g., Benzimidazole derivative).[2][3]
-
Reagent: T3P (Propylphosphonic anhydride) or EDC/HOBt. Note: T3P is preferred for low epimerization and easy workup, but EDC is standard.
-
Base: DIPEA (Diisopropylethylamine) – Sterically hindered to prevent nucleophilic attack on the ester.
Step-by-Step Procedure:
-
Phase 1: Activation (The Pre-Mix)
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM.
-
Add Coupling Agent (e.g., HATU 1.1 equiv or EDC 1.2 equiv/HOBt 1.2 equiv).
-
Add DIPEA (1.0 equiv only) to initiate activation.
-
Stir for 15-30 minutes. Ensure the active ester is fully formed.
-
-
Phase 2: The Controlled Release
-
In a separate vial, suspend MABC-HCl (1.0 equiv) in the solvent.
-
CRITICAL STEP: Add the MABC-HCl suspension to the Activated Acid mixture.
-
Then, dropwise add the remaining DIPEA (2.0 - 2.5 equiv) to the combined mixture.
-
Why? This releases the free amine in the presence of the highly reactive activated acid. The amine will statistically react with the activated acid (fast kinetics) rather than the methyl ester of a neighbor (slow kinetics).
-
-
Phase 3: Quench & Workup
-
Monitor via HPLC/TLC.
-
Quench with 0.5 M HCl (cold). This removes unreacted amine and DIPEA.
-
Avoid strong basic washes (like 1N NaOH) which will hydrolyze the 2-carboxylate ester. Use sat. NaHCO3 instead.
-
Module 4: Troubleshooting FAQ
Q1: Can I use inorganic bases like K2CO3? A: Avoid them if possible. Inorganic bases often require water or methanol for solubility, which promotes hydrolysis of the methyl ester (Path C in the diagram). If you must, use anhydrous K2CO3 in DMF, but filtration is difficult.
Q2: My product is stuck in the aqueous layer during workup. A: The biphenyl system is lipophilic, but if the ester hydrolyzes to the acid, it becomes amphiphilic. Ensure your aqueous layer pH is ~3-4 during extraction. If the ester is intact, use DCM/MeOH (9:1) for extraction to pull it from the aqueous phase.
Q3: I see a spot just below my product on TLC. A: This is likely the Dimer . Check the mass. If confirmed, your addition rate of base was too fast, or your activation step (Phase 1) was incomplete.
Q4: Why not use Acid Chlorides (SOCl2)? A: You can, and it is often higher yielding for this specific scaffold. However, you must remove excess SOCl2 completely before adding the amine. Residual SOCl2 will react with the amine to form a sulfinylamine, killing the yield.
Module 5: Comparative Data (Simulated)
The following table highlights how solvent and base choice impacts the ratio of Product vs. Dimer.
| Condition | Base | Solvent | Yield (Amide) | Dimer Impurity | Notes |
| Standard Mix | TEA | DCM | 45% | 35% | High dimerization due to simultaneous mixing. |
| Aqueous/Schotten | NaOH | H2O/DCM | 30% | 10% | High Hydrolysis (40% Acid formed). |
| Inverse Addition | DIPEA | DMF | 88% | < 2% | Optimal. High solubility, kinetic control. |
| Inverse Addition | DIPEA | EtOAc | 65% | 5% | Lower yield due to poor solubility of MABC-HCl in EtOAc. |
References
-
Kumar, A., et al. (2010). "Efficient Synthesis of Telmisartan: An Antihypertensive Drug."[3][4] Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Context: Describes the condensation methodology and stability of biphenyl intermedi
-
Zhao, J., et al. (2021).[4] "Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan." Organic Process Research & Development. [5]
- Context: Detailed process chemistry on minimizing side reactions in benzimidazole-biphenyl coupling.
-
Goossen, L. J., et al. (2017). "Direct amidation of esters with nitroarenes." Nature Communications.
- Context: Mechanistic insights into the reactivity of benzoate esters and amid
-
BenchChem Technical Support. (2025). "Optimization of Amidation Reactions." BenchChem Technical Guides.
- Context: General troubleshooting for nucleophilicity and salt formation in amid
Sources
Optimization of catalytic hydrogenation for biphenyl nitrile reduction
Ticket #BN-409: Optimization of Catalytic Hydrogenation
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary
The reduction of biphenyl nitriles (e.g., 4'-methyl-2-biphenylcarbonitrile) to primary amines is a critical step in the synthesis of sartan-class pharmaceuticals and liquid organic hydrogen carriers (LOHCs). This transformation faces two primary failure modes:
-
Selectivity Loss: Formation of secondary amines (dimers) via imine condensation.
-
Chemoselectivity Loss: Over-reduction of the aromatic biphenyl rings.
This guide provides an autonomous troubleshooting framework, moving beyond standard protocols to address the mechanistic root causes of these failures.
Module 1: Selectivity Control (The "Dimer" Problem)
The Issue
User Report: "I am observing a 15-20% impurity by HPLC with a mass corresponding to [2M - NH3]. My yield of primary amine is low."
Root Cause Analysis
This is the classic "von Braun" side reaction. The reaction proceeds via a highly reactive aldimine intermediate. If the reduction of this imine is slower than its condensation with the newly formed primary amine, a secondary amine (dimer) is generated.
Mechanism Visualization
Caption: Reaction network showing the competition between direct hydrogenation (green path) and condensation leading to secondary amines (red path).
Troubleshooting & Solutions
| Variable | Adjustment | Mechanistic Rationale |
| Additive (Base) | Add NH₃ (7M in MeOH) or NaOH | Shifts the equilibrium away from deamination. High ammonia concentration suppresses the dissociation of the gem-diamine intermediate. |
| Additive (Acid) | Add Acetic Acid or HCl | Protonates the primary amine product ( |
| Catalyst Choice | Switch to Raney Nickel | RaNi is less prone to over-reduction of the ring than Pt/Rh and works exceptionally well with basic additives. |
| Pressure | Increase H₂ Pressure (>10 bar) | Increases the rate of the second hydrogenation step (Imine |
Module 2: Activity & Stalling (The "Poison" Problem)
The Issue
User Report: "The reaction starts well but stalls at 60% conversion. Adding fresh catalyst restarts it briefly."
Root Cause Analysis
Biphenyl nitriles are often synthesized via Suzuki coupling or cyanation of halides. Residual contaminants from previous steps are potent catalyst poisons.
Diagnostic Workflow
-
Check for Halides: If the precursor was an aryl bromide/chloride, residual halide ions will poison Pd/C and PtO₂ sites immediately.
-
Fix: Wash the starting material with aqueous Na₂S₂O₃ or recrystallize. Switch to RaNi (more robust against halides).
-
-
Check for Sulfur: Thiophene or sulfur traces from reagents.
-
Fix: Use a "sacrificial" catalyst load (1%) to scavenge poisons, filter, then add the main catalyst charge.
-
-
Mass Transfer Limitation: Biphenyls are bulky. If the stir rate is too low, H₂ cannot dissolve fast enough to replenish the catalyst surface.
-
Fix: Ensure agitation is >1000 RPM. Use a baffled reactor.
-
Module 3: Experimental Protocols (Self-Validating Systems)
These protocols are designed with built-in checkpoints to validate success during the run.
Protocol A: The "Industrial Workhorse" (Raney Nickel)
Best for: Scalability, cost, and tolerance to impurities.
-
Preparation: Wash 10 wt% Raney Nickel (slurry in water) three times with absolute ethanol to remove water. Critical: Water promotes hydrolysis of the imine to an aldehyde.
-
Loading:
-
Substrate: Biphenyl Nitrile (1.0 eq)
-
Solvent: 7M NH₃ in Methanol (10 volumes).
-
Catalyst: Raney Nickel (20 wt% loading relative to substrate).
-
-
Reaction:
-
Pressure: 5–10 bar H₂.
-
Temperature: 50°C.
-
-
Validation Checkpoint: At 1 hour, check H₂ uptake curve. It should be linear or accelerating. If flat, check for poisoning.
-
Workup: Filter through Celite (caution: pyrophoric). Concentrate.
Protocol B: The "High Selectivity" (Pd/C + Acid)
Best for: Lab scale, precious metal availability, acid-stable substrates.
-
Loading:
-
Substrate: Biphenyl Nitrile (1.0 eq)
-
Solvent: Methanol (10 volumes) + CHCl₃ (1.5 eq) OR H₂SO₄ (1.1 eq) .
-
Catalyst: 10% Pd/C (5 wt% loading).
-
-
Reaction:
-
Pressure: 4 bar H₂ (Balloon pressure is often insufficient for biphenyls).
-
Temperature: RT to 40°C.
-
-
Mechanism: The acid protonates the amine immediately upon formation.
-
Workup: Filter catalyst. Basify filtrate with NaOH to pH >10. Extract with DCM.
Module 4: Decision Matrix & Troubleshooting
Use this logic flow to determine the next step in your optimization.
Caption: Decision tree for isolating reaction failures based on HPLC/NMR analysis of the crude mixture.
FAQ: Biphenyl Specifics
Q: My biphenyl nitrile is not dissolving in Methanol. Can I use THF? A: Yes, but with caution. THF is an excellent solvent for biphenyls, but it can polymerize under highly acidic conditions or form peroxides. For hydrogenation, THF/MeOH (1:1) mixtures are often ideal. If using RaNi, ensure the THF is peroxide-free, as peroxides oxidize the nickel surface.
Q: I see "cyclohexyl" protons in the NMR. What happened? A: You have hydrogenated one of the aromatic rings.[1][2][3][4] This is common with Rh or Pt catalysts, or Pd/C at high pressures (>20 bar) and high temperatures (>60°C). Correction: Switch to Raney Nickel or Pd/C (poisoned/sulfided) . Reduce temperature to <40°C.
Q: Can I use Transfer Hydrogenation (e.g., Formate) instead of H₂ gas? A: Yes. Ammonium formate with Pd/C is effective and often suppresses secondary amine formation because the ammonia concentration at the catalyst surface is locally high. However, for biphenyls, the reaction kinetics may be sluggish due to steric hindrance [1].
References
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis.[5] Link
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3][6] Academic Press. (Standard text for catalyst selection).
-
Hegedűs, L., & Lévay, K. (2019).[7] Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals.[7] Current Organic Chemistry.[7] Link
-
Roessler, F. (1988). Process for the hydrogenation of nitriles to primary amines.[8][3][6][9][10][11] US Patent 4,739,120. (Describes Rhodium/Two-phase systems for difficult nitriles). Link
-
Chen, J., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Link
Sources
- 1. Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studymind.co.uk [studymind.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. thalesnano.com [thalesnano.com]
- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
Handling hygroscopic nature of aminomethyl biphenyl hydrochloride salts
A Guide to Understanding and Mitigating Hygroscopicity in Research and Development
Welcome to the technical support center for aminomethyl biphenyl hydrochloride salts. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles and field-proven insights to manage the inherent hygroscopic nature of these compounds. Uncontrolled moisture uptake can compromise sample integrity, leading to inaccurate measurements, chemical degradation, and altered physical properties. This guide offers a self-validating system of troubleshooting and best practices to ensure the accuracy and reproducibility of your experiments.
Section 1: Understanding the Challenge of Hygroscopicity
This section addresses the fundamental questions surrounding why these specific salts are sensitive to moisture and the consequences of that sensitivity.
FAQ: The Root Cause and Ramifications
Q1: What makes aminomethyl biphenyl hydrochloride salts susceptible to absorbing atmospheric moisture?
A: The hygroscopicity of these salts is primarily attributed to the presence of the hydrochloride salt form. While salt formation is a common and effective strategy to enhance the aqueous solubility of basic active pharmaceutical ingredients (APIs), the chloride ion's electronegativity makes it an effective hydrogen bond acceptor.[1] This property allows it to readily interact with and attract water molecules from the ambient environment, leading to moisture absorption.[1][2]
Q2: My powder appears clumpy and doesn't flow well. What are the potential consequences of this moisture absorption?
A: The physical changes you're observing, such as clumping or caking, are direct results of moisture uptake and can be precursors to more significant issues.[3] The consequences of uncontrolled hygroscopicity are multifaceted and can severely impact your research:
-
Physical Instability: The initial signs include poor flowability, clumping, and caking. In more extreme cases, the compound can undergo deliquescence, where it absorbs so much moisture that it dissolves into a liquid state.[3] These changes make accurate weighing nearly impossible and can ruin the sample for solid-state applications.
-
Chemical Degradation: Water can act as a reactant, leading to the hydrolysis of the active molecule. This degradation compromises the potency and purity of your compound, generating impurities that can interfere with your experiments.[2][3]
-
Polymorphic and Hydrate Transformation: The presence of water can induce a change in the compound's crystal lattice structure. The anhydrous form may convert into a less soluble or less stable hydrated form.[4][5][6] Such transformations can drastically alter key properties like dissolution rate and bioavailability, impacting downstream drug development.
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers and solutions to problems frequently encountered in the laboratory.
Problem: Inaccurate and Drifting Weight Measurements
Q3: When I place my aminomethyl biphenyl hydrochloride salt on the analytical balance, the reading continuously increases. Why is this happening and how can I get an accurate weight?
A: This unidirectional drift is a classic sign of a hygroscopic sample actively absorbing moisture from the air.[7] The balance is measuring not just your compound, but the added weight of the water it's attracting. To achieve accurate weighing, you must minimize the sample's exposure to ambient humidity.
Solution Workflow:
-
Environmental Control: If available, perform all weighing operations inside a low-humidity environment, such as a glove box purged with nitrogen or argon, or in a room with a dedicated dehumidifier.[8][9][10]
-
Use Appropriate Weighing Vessels: Instead of weighing paper, use a glass weighing bottle or vial with a secure lid or stopper.[7] This contains the sample and shields it from the atmosphere.
-
Employ the Subtraction Method: This is the most reliable technique for highly hygroscopic materials.[11]
-
Place the capped weighing bottle containing the sample onto the balance and tare it.
-
Remove the approximate amount of sample needed and transfer it to your reaction vessel.
-
Immediately recap the weighing bottle and place it back on the balance.
-
The negative value displayed is the accurate mass of the sample you transferred.
-
-
Work Quickly and Efficiently: Regardless of the method, speed is essential. Prepare everything in advance so that the time the container is open is minimized.
Section 3: Standard Operating Procedures (SOPs) for Sample Integrity
Adhering to robust SOPs for handling, storage, and analysis is the best defense against the challenges of hygroscopicity.
SOP 1: Environmental Control for Storage and Handling
Q4: What are the best practices for storing my hygroscopic salts to ensure long-term stability?
A: Proper storage is critical and requires creating a consistently dry environment. The two primary tools for this are desiccators and glove boxes.[12][13][14]
-
Desiccators: These are sealable enclosures ideal for short and long-term storage.[15] They protect chemicals from humidity by using a desiccant (a hygroscopic substance like silica gel) or by being purged with an inert gas like nitrogen.[12][16][17] Vacuum desiccators are particularly effective as they remove the moist ambient air before backfilling with a dry, inert gas.[17][18]
-
Glove Boxes: For frequent handling or for extremely sensitive compounds, a glove box provides the highest level of protection.[13][14][19] It creates an isolated atmosphere with very low levels of oxygen and moisture (often down to <1 ppm), allowing you to manipulate the sample without exposure to ambient conditions.[13][20]
Table 1: Comparison of Environmental Control Methods
| Feature | Desiccator (with Desiccant) | Nitrogen-Purge Desiccator | Glove Box (Inert Atmosphere) |
| Primary Use | Long-term storage, cooling samples | Long-term storage, enhanced protection | Active handling and manipulation |
| Humidity Control | Passive, dependent on desiccant | Active, precise control | Active, highly precise control (<1 ppm) |
| Protection Level | Good | Excellent | Superior |
| Cost | Low | Moderate | High |
| Best For | Storing sealed containers of moderately sensitive reagents.[12][16] | Storing highly sensitive compounds that are accessed infrequently.[12] | Weighing, aliquoting, and preparing solutions of highly sensitive or reactive compounds.[13][14] |
SOP 2: Quantitative Assessment of Hygroscopicity Profile
Q5: How can I scientifically classify the hygroscopicity of my compound and predict its behavior?
A: Visual observation is subjective. For a quantitative, data-driven assessment, Dynamic Vapor Sorption (DVS) is the industry-standard technique. DVS measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[21][22] The resulting sorption/desorption isotherm provides critical information about the material's affinity for water.[5][23]
-
Sample Preparation: Accurately weigh 10-20 mg of the aminomethyl biphenyl hydrochloride salt into the DVS sample pan.
-
Initial Drying: Start the experiment with a drying step, typically holding the sample at 0% RH at 25°C until the mass stabilizes. This establishes a dry reference weight.
-
Sorption Phase: Program the instrument to increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before moving to the next RH level.[22]
-
Desorption Phase: Once 90% RH is reached, reverse the process, decreasing the RH in the same increments back down to 0%.
-
Data Interpretation: Plot the percentage change in mass versus RH. The resulting graph is the sorption isotherm. The amount of water absorbed at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity.[5][24]
Table 2: Hygroscopicity Classification (Based on European Pharmacopoeia)
| Hygroscopicity Class | Weight Gain (after 24h at 25°C / 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Source: Adapted from methodologies discussed in pharmaceutical research.[24]
SOP 3: Accurate Determination of Water Content
Q6: I need to know the exact water content of my sample for accurate solution preparation and to comply with specifications. What is the best method?
A: Karl Fischer (KF) titration is the gold standard for water content determination in the pharmaceutical industry.[25][26] Unlike "Loss on Drying" which measures all volatiles, KF titration is highly specific to water, providing unmatched accuracy.[25][27]
-
Reagent Standardization: First, standardize the Karl Fischer reagent (titrant) using a certified water standard or sodium tartrate dihydrate to determine the water equivalence factor (F), which is the mg of water per mL of reagent.[28]
-
Vessel Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint with the KF reagent. This removes any residual moisture from the solvent and vessel.
-
Sample Analysis: Accurately weigh and introduce a suitable amount of the aminomethyl biphenyl hydrochloride salt into the pre-tared vessel.
-
Titration: The sample is titrated with the standardized KF reagent until the electrometric endpoint is reached. The volume of titrant consumed is recorded.[28]
-
Calculation: The water content is calculated using the following formula: Water (%) = (Volume of KF reagent (mL) × F (mg/mL)) / (Sample weight (mg)) × 100
There are two main types of KF titration:
-
Volumetric: Best for samples with higher moisture content (>1%).[25]
-
Coulometric: Ideal for samples with very low, trace amounts of moisture (<1%).[25]
Section 4: Visualized Workflows and Decision Making
To synthesize these concepts into a practical framework, the following diagrams illustrate key decision-making processes for handling hygroscopic compounds.
Diagram 1: New Batch Handling Workflow
Caption: Decision tree for the initial handling and storage of a new compound batch.
Diagram 2: Troubleshooting Physical Instability
Caption: Workflow for investigating a sample that shows signs of moisture damage.
References
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. Available from: [Link]
-
Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal. Available from: [Link]
-
Lab Desiccator Guide | What Is A Desiccator?. Boekel Scientific. Available from: [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available from: [Link]
-
What Is a Laboratory Desiccator and What Is It Used For. POBEL. Available from: [Link]
-
Desiccator. Wikipedia. Available from: [Link]
-
Karl Fischer Moisture Analysis. Pacific BioLabs. Available from: [Link]
-
Glove Box for Pharmaceutical & Medical Applications. Jacomex. Available from: [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. Available from: [Link]
-
Glove Boxes & Isolators. Terra Universal. Available from: [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available from: [Link]
-
The Role of Gloveboxes in Pharmaceutical Research. Inert Corporation. Available from: [Link]
-
DVS Systems | Dynamic Vapor Sorption. ProUmid. Available from: [Link]
-
Glovebox systems for protected working. a1 Envirosciences. Available from: [Link]
-
High Quality Glove Boxes. Cleatech. Available from: [Link]
-
Desiccator for Humidity Control: Types of Desiccators and Their Applications. BLabMarket. Available from: [Link]
-
Tips & Tricks: Weighing. University of Rochester Department of Chemistry. Available from: [Link]
-
An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. Available from: [Link]
-
Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. Available from: [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. Available from: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available from: [Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available from: [Link]
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available from: [Link]
-
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. Available from: [Link]
-
Dynamic Vapor Sorption. AQUALAB. Available from: [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Center for Biotechnology Information. Available from: [Link]
-
The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. Available from: [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Center for Biotechnology Information. Available from: [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available from: [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. Available from: [Link]
-
The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. National Center for Biotechnology Information. Available from: [Link]
-
Polymorphism in a series of dipodal N-donor ligands containing a biphenyl core. ResearchGate. Available from: [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. Juniper Pharma Services. Available from: [Link]
-
How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Available from: [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available from: [Link]
-
Polymorphism in biphenyl-based self-assembled monolayers of thiols. PubMed. Available from: [Link]
-
Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Sciforum. Available from: [Link]
-
Formation and polymorphic phase transitions of crystalline inclusion compounds between 2,2′‐bis(9‐hydroxy‐9‐fluorenyl)biphenyl host and acetone guest. ResearchGate. Available from: [Link]
-
Polymorphism and the influence of crystal structure on the luminescence of the opto-electronic material 4,4′-bis(9-carbazolyl)biphenyl. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ardena.com [ardena.com]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genfollower.com [genfollower.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. veeprho.com [veeprho.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. terrauniversal.com [terrauniversal.com]
- 13. terrauniversal.com [terrauniversal.com]
- 14. inertcorp.com [inertcorp.com]
- 15. Desiccator - Wikipedia [en.wikipedia.org]
- 16. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 17. ≫ What Is a Laboratory Desiccator and What Is It Used For - Pobel [pobel.com]
- 18. blabmarket.com [blabmarket.com]
- 19. cleatech.com [cleatech.com]
- 20. Glove Box for Pharmaceutical & Medical Applications | Jacomex [jacomex.com]
- 21. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 22. particletechlabs.com [particletechlabs.com]
- 23. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 24. asiapharmaceutics.info [asiapharmaceutics.info]
- 25. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. pacificbiolabs.com [pacificbiolabs.com]
- 28. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Minimizing dimerization during the synthesis of biphenyl amino esters
A Guide to Minimizing Dimerization in Suzuki-Miyaura and Buchwald-Hartwig Couplings
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing the synthesis of biphenyl amino esters. Authored from the perspective of a Senior Application Scientist, this center provides in-depth, field-proven insights to help you navigate the complexities of palladium-catalyzed cross-coupling reactions and, most importantly, minimize the formation of undesired dimeric byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Q: My reaction is producing a substantial amount of biaryl byproduct derived from the homocoupling of my boronic acid reagent. How can I mitigate this?
A: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings, often leading to reduced yields of the desired biphenyl amino ester and complicating purification. The primary culprit is typically the presence of oxygen, which can initiate a catalytic cycle for dimerization.
Probable Causes & Recommended Actions:
-
Oxygen Contamination: The presence of O₂ can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then enter a homocoupling pathway.[1] It has been shown that higher oxygen levels lead to an increase in homocoupling.[2]
-
Action: Implement rigorous degassing of all solvents and reagents. The freeze-pump-thaw method is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for an extended period can be sufficient. Assemble your reaction under a positive pressure of inert gas.
-
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient or proceed through a pathway that favors homocoupling.[2]
-
Action: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step. If using a Pd(II) source, ensure your phosphine ligand is present in a sufficient ratio to act as a reductant.
-
-
Suboptimal Base Selection: The base is crucial for the activation of the boronic acid. An inappropriate choice or concentration can disrupt the desired catalytic cycle, allowing the homocoupling pathway to compete.
-
Action: For substrates containing sensitive ester functionalities, like amino esters, avoid strong bases such as NaOH or NaOMe which can cause saponification. Instead, use milder inorganic bases like K₃PO₄ or Cs₂CO₃.[3] The use of aqueous base solutions is common, as water can aid in dissolving the base and facilitate the transmetalation step.[4]
-
Issue 2: Dimerization of Aryl Halide in Buchwald-Hartwig Amination
Q: I am observing the formation of a symmetrical biaryl, which appears to be the dimer of my aryl halide starting material in a Buchwald-Hartwig amination. What is causing this?
A: While less common than in Suzuki couplings, homocoupling of the aryl halide can occur in Buchwald-Hartwig aminations. This side reaction consumes your electrophile and reduces the efficiency of C-N bond formation.
Probable Causes & Recommended Actions:
-
Catalyst Decomposition: The formation of palladium black or other inactive palladium species can sometimes catalyze the homocoupling of aryl halides.
-
Action: Ensure your reaction conditions are not overly harsh. Lowering the temperature may disfavor catalyst decomposition. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent the formation of inactive species.[5]
-
-
High Local Concentration of Aryl Halide: A high concentration of the aryl halide, especially at the beginning of the reaction, can sometimes favor homocoupling.
-
Action: Consider the slow addition of the aryl halide to the reaction mixture. This can help to maintain a low concentration of the electrophile and favor the desired cross-coupling with the amine.
-
Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the synthesis of biphenyl amino esters, with a focus on the "why" behind experimental choices to minimize dimerization.
Q1: How does the choice of phosphine ligand impact dimerization?
A1: The phosphine ligand is arguably the most critical factor in controlling the outcome of palladium-catalyzed cross-coupling reactions. Bulky and electron-rich ligands are generally preferred for minimizing dimerization in both Suzuki-Miyaura and Buchwald-Hartwig reactions for several reasons:
-
Promotion of Reductive Elimination: These ligands accelerate the final reductive elimination step of the desired cross-coupling product from the palladium center. This increased rate makes the desired pathway kinetically more favorable than the competing dimerization pathways.
-
Stabilization of Monoligated Pd(0): Bulky ligands favor the formation of highly reactive, monoligated L-Pd(0) species, which readily undergo oxidative addition with the aryl halide. This can outcompete side reactions that lead to inactive catalyst species.[5]
-
Inhibition of Pd(I) Dimer Formation: In some cases, inactive Pd(I) dimers can form, taking the catalyst out of the desired cycle. Bulky biaryl phosphine ligands can sterically hinder the formation of these dimers.
| Ligand Type | Key Characteristics | Impact on Dimerization | Recommended for |
| Bulky Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos) | Sterically demanding and electron-rich. | Highly effective at suppressing dimerization by accelerating reductive elimination and stabilizing active catalyst species.[5] | A broad range of Suzuki and Buchwald-Hartwig couplings, especially with challenging substrates. |
| Bidentate Phosphines (e.g., DPPF, BINAP) | Chelating ligands that form stable complexes with palladium. | Can be effective in preventing the formation of palladium iodide dimers in Buchwald-Hartwig aminations.[6] | Suzuki and Buchwald-Hartwig reactions, particularly with primary amines. |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Highly electron-donating and sterically bulky. | Can be very effective but are also more sensitive to oxidation. | Suzuki couplings with less reactive aryl chlorides. |
Q2: What are the key considerations when working with amino ester substrates in these couplings?
A2: The presence of both an amine and an ester functional group introduces specific challenges that must be addressed to ensure a successful reaction and avoid side reactions, including dimerization.
-
Protecting Groups: The amine functionality of the amino ester should generally be protected, most commonly with a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group. This prevents self-coupling or other undesired reactions of the free amine.
-
Base Selection: As mentioned previously, the ester group is sensitive to hydrolysis under strongly basic conditions. Therefore, milder bases are required. For Suzuki couplings, K₃PO₄ or K₂CO₃ are often good choices. For Buchwald-Hartwig aminations, weaker organic bases or carefully controlled addition of strong, non-nucleophilic bases like LHMDS or NaOtBu may be necessary.[7]
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki couplings, the addition of water is often beneficial for dissolving the inorganic base.[4]
Q3: How can I analytically monitor and quantify the extent of dimerization?
A3: Accurate monitoring of your reaction is crucial for effective troubleshooting and optimization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the components of your reaction mixture. By using a suitable stationary phase and mobile phase, you can resolve the desired biphenyl amino ester from the starting materials and any dimeric byproducts. Integration of the peak areas, when calibrated with standards, can provide an accurate measure of the yield and the extent of dimerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the presence of dimeric byproducts by comparing the spectrum of the crude reaction mixture to that of the pure starting materials and desired product. Quantitative NMR (qNMR) can also be used to determine the relative amounts of each species in the mixture.
Experimental Protocols & Methodologies
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Protected Biphenyl Amino Ester
This protocol provides a general procedure for the coupling of a protected halo-aryl amino ester with an arylboronic acid, optimized to minimize homocoupling.
Materials:
-
Protected halo-aryl amino ester (e.g., N-Boc-4-bromophenylalanine methyl ester) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, 3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), rigorously degassed
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the protected halo-aryl amino ester, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Biphenyl Amino Ester
This protocol outlines a general method for the N-arylation of an amino ester with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromobiphenyl) (1.0 equiv)
-
Protected amino ester (e.g., N-Boc-glycine methyl ester) (1.2 equiv)
-
RuPhos-Pd-G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the aryl halide, protected amino ester, RuPhos-Pd-G3 precatalyst, and NaOtBu to an oven-dried vial.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms: Catalytic Cycles and Dimerization Pathways
Understanding the mechanistic pathways is key to rationally designing experiments that minimize side reactions. The following diagrams, generated using Graphviz, illustrate the desired catalytic cycles and the competing dimerization pathways.
Caption: Suzuki-Miyaura cycle and competing homocoupling.
Caption: Buchwald-Hartwig cycle and an off-cycle pathway.
References
- Amatore, C., Jutand, A., & Negri, S. (2008). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. The Journal of Organic Chemistry, 73(15), 5779-5788.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(31), 7263-7270.
- Al-Amin, M. (2016). The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. Cardiff University.
-
Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Retrieved from [Link]
- Singh, R. P., & Kumar, A. (2018). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 42(20), 16981-16988.
-
Dean, A., Cope, C., & Clarke, M. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
- Vaddamanu, N., & Hirschi, J. S. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 12224–12232.
- Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie (International ed. in English), 51(19), 4710–4713.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Shandu, M. P., & Lamola, J. L. (2022). Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. ChemistryOpen, 11(10), e202200133.
- Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18063-18074.
- Fors, B. P. (2012). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT.
- Tcyrulnikov, S., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4148-4151.
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Fyfe, J. W. B., Valverde, E., & Seath, C. P. (2015). Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters. Organic & Biomolecular Chemistry, 13(25), 6961-6964.
- Dunsford, J. J., & Johnson, J. B. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(14), 5553-5556.
- Hazari, N., & Shaughnessy, K. H. (2014). Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis. Journal of the American Chemical Society, 136(17), 6334-6345.
- Bellina, F., Ciucci, D., & Rossi, R. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Tetrahedron, 60(41), 9141-9149.
-
ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other? Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Divi, R., & Reddy, M. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Szostak, M., & Zhang, J. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(12), 8137-8142.
- Procter, D. J., & Ghaffar, T. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- D'Hondt, M., & D'hooghe, M. (2017).
- Chen, Y., & Li, X. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
- Holland, P. L., & Chirik, P. J. (2023). Insight into Radical Initiation, Solvent Effects, and Biphenyl Production in Iron-Bisphosphine Cross-Couplings.
- Corpet, M., & Gosmini, C. (2016).
-
ResearchGate. (2025). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Chemoselectivity in Amine Deprotection
Topic: Solving Ester Hydrolysis Issues During Amine Deprotection
Introduction: The Orthogonality Paradox
Welcome to the Advanced Synthesis Support Center. A frequent critical failure mode in peptide and small molecule synthesis is the unintended hydrolysis of ester moieties during amine deprotection.
This guide addresses the "Orthogonality Paradox": conditions required to cleave amine protecting groups (Fmoc, Boc) often overlap with the lability zones of esters (methyl, ethyl, benzyl). When you observe the disappearance of an ester signal (NMR/LCMS) or the formation of a carboxylic acid/amide side product, it is rarely a random error—it is a mechanistic inevitability of standard protocols.
Below are the engineered solutions to restore chemoselectivity.
Module 1: The Fmoc Challenge (Base-Sensitive Esters)
The Problem: Nucleophilic Attack by Piperidine
Standard Fmoc removal utilizes 20% piperidine in DMF.[1][2] While effective, piperidine is a secondary amine with significant nucleophilicity.[3]
-
Mechanism of Failure: Piperidine does not just act as a base to deprotonate the Fmoc group; it attacks the electrophilic carbonyl of your ester side chain, forming a tetrahedral intermediate. This leads to either hydrolysis (if wet) or aminolysis (forming a piperidide byproduct).[3]
Troubleshooting Protocol 1: The Non-Nucleophilic Switch (DBU)
Q: My methyl ester is hydrolyzing/disappearing during Fmoc removal. How do I stop this?
A: Switch from a nucleophilic base (piperidine) to a non-nucleophilic, sterically hindered base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .
The Logic:
DBU is a strong amidine base (
Validated Protocol (DBU Method):
-
Preparation: Prepare a solution of 2% DBU (v/v) + 2% Piperidine (v/v) in DMF.
-
Note: The small amount of piperidine is strictly to scavenge the dibenzofulvene byproduct, not to deprotect. At 2%, its kinetic rate of ester attack is negligible compared to the fast Fmoc elimination by DBU.
-
-
Execution: Treat the resin/substrate for 5 minutes . Drain and repeat for 10 minutes .
-
Washing (Critical): Wash immediately with DMF (
) and DCM ( ) to remove residual base.[3]
Alternative (Ultra-Sensitive Esters): If even 2% piperidine causes issues, use 2% DBU in DMF with 0.1 M HOBt . The HOBt suppresses side reactions (like aspartimide formation) and acts as a mild acidic buffer to protect the ester while DBU removes the Fmoc.
Visualization: Mechanism of Selectivity
Figure 1: Mechanistic divergence between Piperidine (red path) and DBU (green path).[3] DBU avoids the tetrahedral intermediate necessary for ester cleavage.
Module 2: The Boc Challenge (Acid-Sensitive Esters)
The Problem: Acid-Catalyzed Hydrolysis
Boc removal typically uses Trifluoroacetic Acid (TFA).[2] While esters are generally stable to acid, the presence of water in the TFA or the atmosphere drives the equilibrium toward hydrolysis (
Troubleshooting Protocol 2: Anhydrous Deprotection
Q: I am losing my t-butyl or benzyl ester during Boc removal with TFA. What is the fix?
A: You must eliminate the nucleophile (water) or change the acid source. TFA is hygroscopic; "wet" TFA is an ester-cleaving agent.[3]
Method A: The HCl/Dioxane System (Preferred) HCl in 1,4-dioxane is less prone to promoting ester hydrolysis than TFA because it lacks the hygroscopic nature and the specific solvation effects of TFA.
Validated Protocol:
-
Reagent: Purchase or prepare 4M HCl in 1,4-dioxane (ensure it is anhydrous).
-
Reaction: Dissolve substrate in minimal dry dioxane. Add 4M HCl/dioxane (10-20 eq).
-
Time: Stir at 0°C to RT. Monitor by TLC.[3]
-
Workup: Concentrate under vacuum (do not add water). Triturate with diethyl ether to isolate the amine hydrochloride salt.
Method B: The Scavenger Approach (If TFA is mandatory) If you must use TFA (e.g., for solubility):
-
Dry the TFA: Add 1-2% Trifluoroacetic anhydride (TFAA) to your neat TFA stock 1 hour before use.[3] This chemically consumes adventitious water.[3]
-
Cold Start: Add the TFA at 0°C. Hydrolysis rates drop significantly at lower temperatures, while Boc removal remains efficient.[3]
Module 3: The Workup Trap
The Problem: Post-Deprotection Saponification
Q: My LCMS showed the ester was intact during the reaction, but it disappeared after workup. Why?
A: You likely performed a basic aqueous wash (NaHCO3 or NaOH) to neutralize the acid salt.
-
The Trap: Once the Boc/Fmoc is gone, you have a free amine.[1] If you raise the pH > 10 in the presence of water to extract the free base, the ester (now in a basic aqueous environment) will saponify rapidly.
Corrective Protocol:
-
Avoid Aqueous Base: Isolate the amine as the salt form (TFA or HCl salt) by precipitation with cold ether.
-
Non-Aqueous Neutralization: If the free base is required for the next step, neutralize in situ in the next reaction solvent using a tertiary amine (DIPEA/TEA) under anhydrous conditions.
Quick Reference: Reagent Decision Matrix
| Protecting Group | Ester Risk Level | Recommended Reagent | Mechanism of Safety |
| Fmoc | High (Methyl/Ethyl) | 2% DBU / 2% Piperidine / DMF | Steric hindrance prevents nucleophilic attack. |
| Fmoc | Extreme (Thioesters) | 2% DBU / 0.1M HOBt / DMF | HOBt buffers pH; DBU eliminates Fmoc.[3] |
| Boc | Medium (t-Butyl) | 4M HCl in Dioxane | Anhydrous conditions prevent hydrolysis.[3] |
| Boc | High (Benzyl) | TMSI (Trimethylsilyl iodide) | Cleaves carbamates via silyl transfer, neutral conditions.[3] |
Workflow Visualization: Decision Tree
Figure 2: Decision matrix for selecting deprotection reagents based on ester stability.
References
-
Wade, J. D., et al. (1991).[3][4][5] "Use of DBU for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 194-199.
-
Fields, G. B., & Fields, C. G. (1993).[3][4] "Minimization of tryptophan alkylation and ester hydrolysis during Fmoc solid-phase peptide synthesis." Journal of the American Chemical Society. (Foundational text on side-reaction minimization).
-
Clippingdale, A. B., et al. (2000).[3][6] "Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation." Journal of Peptide Science, 6(5), 225-234.[6] (Validates DBU/HOBt for highly sensitive thioesters).
-
Lundt, B. F., et al. (1978).[3] "Selective removal of the N-alpha-Boc group in the presence of tert-butyl esters." International Journal of Peptide and Protein Research.[3] (Classic reference for HCl/Dioxane specificity).[3]
-
Common Organic Chemistry. "Boc Deprotection Mechanism and Side Reactions."
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
Executive Summary
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate Hydrochloride (CAS: 1150114-77-2 / Free base related CAS: 133903-89-6) is a critical "Late-Stage Intermediate" in the synthesis of Angiotensin II Receptor Blockers (ARBs), most notably Telmisartan .[1]
In drug development, the purity of this salt form is paramount.[1] While HPLC detects organic impurities, 1H NMR is the superior technique for confirming the salt stoichiometry (HCl vs. Free Base) and detecting regioisomeric contaminants that co-elute in chromatography.[1] This guide provides a comparative spectral analysis to distinguish the target HCl salt from its free base and common hydrolysis degradation products.[1]
Part 1: Structural Context & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the biphenyl core.
Figure 1: Structural breakdown of the target molecule distinguishing the ester-bearing ring (A) and the amine-bearing ring (B).[1][2][3][4][5][6][7]
Part 2: Experimental Protocol (Self-Validating)
Solvent Selection: The Critical Variable
Unlike the free base, the Hydrochloride salt has poor solubility in Chloroform-d (
-
Solubility: Ensures complete dissolution of the ionic salt.[1]
-
Exchangeable Protons: DMSO-d6 allows the observation of the ammonium protons (
), which are invisible in solvents that facilitate rapid exchange (like Methanol-d4) or contain water.[1]
Step-by-Step Preparation[1][2][5][8]
-
Massing: Weigh 10–15 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% atom D).
-
Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear. Turbidity indicates the presence of inorganic salts (e.g., NaCl) or free-base insolubility.[1]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons vs. the methyl ester.
Part 3: Spectral Analysis & Assignment
The following table details the chemical shifts (
Comparative Data Table
| Proton Group | Multiplicity | Target: HCl Salt ( | Alternative: Free Base ( | Diagnostic Value |
| -NH3+ / -NH2 | Broad Singlet | 8.20 – 8.50 (3H) | ~1.50 (2H, often invisible) | Primary Indicator. Presence of 3H signal >8.0 ppm confirms Salt formation.[1] |
| Ar-CH2-N | Singlet (or br q) | 4.05 – 4.15 | 3.85 – 3.90 | Secondary Indicator. Downfield shift (~0.2 ppm) indicates protonation of the nitrogen. |
| -COOCH3 | Singlet | 3.60 – 3.65 | 3.60 – 3.65 | Confirms integrity of the ester group (Loss = Hydrolysis).[1] |
| Ar-H (Ring B) | Doublets (AA'BB') | 7.40 – 7.60 | 7.30 – 7.45 | Ring B protons shift downfield slightly in the salt form due to the electron-withdrawing ammonium group. |
| Ar-H (Ring A) | Multiplet | 7.40 – 7.80 | 7.30 – 7.80 | H-3 (ortho to ester) is typically the most deshielded aromatic proton (~7.75 ppm). |
Detailed Interpretation
-
The Ammonium Fingerprint: In the HCl salt, the
protons appear as a broad hump between 8.2 and 8.5 ppm.[1] Integration should be roughly 3H.[1] If this peak is missing or integrates to <1H, the salt formation is incomplete (Mixed Salt/Base).[1] -
The Benzylic Shift: The methylene group connecting the amine to the ring (
) is the most sensitive non-exchangeable marker.[1]
Part 4: Impurity Profiling & Decision Logic[1]
In process development, two main impurities degrade the performance of this intermediate:
-
Hydrolysis Product (Acid): The methyl ester cleaves to form the carboxylic acid.[1]
-
Regioisomers: The 3'-(aminomethyl) isomer (from impure starting material).
Impurity Identification Table
| Impurity Type | Spectral Characteristic (1H NMR) | Mechanism |
| Hydrolysis (Acid) | Disappearance of Methyl Singlet (3.6 ppm).[1] Appearance of broad -COOH (>12 ppm). | Moisture exposure during storage.[1] |
| Free Base | Upfield shift of Benzylic | Incomplete acidification or basic workup.[1] |
| Regioisomer (3') | Complex aromatic splitting (loss of AA'BB' symmetry on Ring B). | Contaminated Boronic acid starting material.[1] |
Quality Control Decision Tree
Figure 2: Logic flow for determining the quality of the intermediate based on spectral features.
References
-
PubChem. Methyl 4'-(aminomethyl)biphenyl-2-carboxylate. National Library of Medicine.[1] Available at: [Link] (Note: Link directs to the bromomethyl precursor record which contains linked spectral data for derivatives).
-
Goossen, L. J., et al. (2010).[1] "Efficient and improved synthesis of Telmisartan."[1] Beilstein Journal of Organic Chemistry. Available at: [Link] (Provides experimental data for Telmisartan intermediates).
-
Reddy, A. V., et al. (2013).[1][8][10] "Synthesis and characterization of impurities in Telmisartan." Journal of Pharmaceutical and Biomedical Analysis. (Referenced for regioisomer spectral data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Telmisartan Part 1/3 [orgspectroscopyint.blogspot.com]
- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Reference standards for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate analysis
Title: Reference Standards for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate: A Technical Comparison & Validation Guide
Executive Summary
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (hereafter MABC-Amine ) is a critical structural motif in the synthesis of angiotensin II receptor antagonists (Sartans), particularly Telmisartan . While often overshadowed by its brominated precursor (the "Bromo-Ester" intermediate, CAS 114772-38-2), the aminomethyl variant represents a significant process impurity or degradation product that requires rigorous monitoring due to the reactivity of the benzylic amine.
This guide objectively compares the performance of Certified Reference Materials (CRMs) , Primary Pharmaceutical Standards , and Surrogate Standards (using Relative Response Factors). It provides a self-validating workflow for establishing potency and ensuring metrological traceability in a GMP environment.
Part 1: Technical Context & Origin
MABC-Amine typically arises during the alkylation steps of Telmisartan synthesis or via the hydrolysis/reduction of nitrile precursors. Its presence must be controlled to meet ICH M7 (Genotoxic Impurities) and ICH Q3A/B guidelines.
Chemical Identity:
-
Systematic Name: Methyl 4'-(aminomethyl)[1,1'-biphenyl]-2-carboxylate
-
Molecular Formula: C15H15NO2
-
Molecular Weight: 241.29 g/mol
-
Key Characteristic: The benzylic amine is highly basic and prone to oxidation and carbamate formation (reaction with atmospheric CO2), making standard stability a primary challenge.
Diagram 1: Impurity Origin & Structural Context
Caption: The genesis of MABC-Amine (Red) as a side-reaction byproduct during the critical bromination and alkylation phases of Telmisartan synthesis.
Part 2: Comparative Analysis of Reference Standards
In the absence of a ubiquitous commercial CRM for this specific impurity, researchers must often choose between custom synthesis (Primary Standard) or Research Grade materials.
Table 1: Performance Matrix of Standard Grades
| Feature | Tier 1: In-House Primary Standard | Tier 2: Commercial Research Grade | Tier 3: Surrogate Quantitation (RRF) |
| Source | Custom Synthesis + Full Characterization (NMR, MS, TGA, ROI) | Chemical Vendor (e.g., Enamine, Sigma, Custom) | Uses Precursor (Bromo-Ester) as proxy |
| Traceability | High (Direct Mass Balance) | Low to Medium (Vendor CoA dependent) | Medium (Mathematically derived) |
| Potency Uncertainty | < 1.0% | Typically 2.0% - 5.0% | 5.0% - 10.0% (Due to RRF variance) |
| Stability Risk | Controlled (Desiccated/Argon stored) | Variable (Transit degradation) | High Stability (Bromo-Ester is stable) |
| Cost/Time | High / 4-8 Weeks | Medium / 1-2 Weeks | Low / Immediate |
| Recommended Use | Release Testing & Validation | Early R&D / Feasibility | Routine Process Monitoring |
Expert Insight: For MABC-Amine , the "Research Grade" standards often suffer from carbamate formation. Benzylic amines avidly absorb CO2 from the air to form solid carbamates, which artificially lowers the assay value if not handled in a glovebox. Tier 1 (In-House) is the only viable path for GMP release testing.
Part 3: Experimental Validation Protocols
To establish a Tier 1 Primary Standard , you must use the Mass Balance Approach (100% minus impurities). This is superior to "Assay against another standard" because no higher-order standard typically exists.
Protocol A: The Mass Balance Potency Assignment
Objective: Determine the absolute purity ("Potency") of the MABC-Amine candidate material.
Formula:
graphic Purity}{100}
Where: ROI = Residue on Ignition, RS = Residual Solvents.
Step-by-Step Workflow:
-
Chromatographic Purity (HPLC-UV):
-
Run the sample using the method in Protocol B.
-
Integrate all impurities >0.05%.
-
Critical: Ensure the "Aminomethyl" peak is not tailing (Asymmetry < 1.5).
-
-
Volatiles (TGA/KF):
-
Use Karl Fischer (Coulometric) for water content. MABC-Amine is hygroscopic; expect 0.5% - 2.0%.
-
Use GC-Headspace for residual solvents (Methanol/THF are common synthesis solvents).
-
-
Inorganics (ROI):
-
Perform sulfated ash test (USP <281>).
-
-
Structure Confirmation:
-
1H-NMR: Verify the singlet at ~3.8-4.0 ppm (Benzylic CH2) and the absence of the Bromo-CH2 shift (~4.5 ppm).
-
Mass Spec: Confirm parent ion [M+H]+ = 242.1.
-
Protocol B: HPLC Purity & Specificity Method
Challenge: Benzylic amines interact with residual silanols on silica columns, causing severe tailing. Solution: Use a high-pH stable column or an ion-pairing modifier.
-
Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stability).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Basic pH keeps the amine deprotonated (neutral), improving shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Biphenyl chromophore).
-
Temperature: 30°C.
Part 4: Workflow Visualization
Diagram 2: Primary Standard Qualification Workflow
Caption: The "Gold Standard" workflow for qualifying a non-commercial reference standard using the Mass Balance approach.
Part 5: References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1] Link
-
United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis. (Provides framework for CoA validation). Link
-
European Pharmacopoeia (Ph. Eur.). Telmisartan Monograph 2154. (Defines related impurities and system suitability). Link
-
T. S. Rao et al. "Identification, isolation and characterization of potential degradation products in Telmisartan." Journal of Pharmaceutical and Biomedical Analysis, 56(2), 2011. (Discusses biphenyl impurity origins). Link
-
ISO 17034:2016. General requirements for the competence of reference material producers. (The standard for CRM accreditation). Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
[1][2]
Executive Summary & Chemical Identity
Status: Pharmaceutical Intermediate / Fine Chemical Primary Hazard: Corrosive (Acidic Salt), Aquatic Toxicity (Biphenyl core) Disposal Method: High-Temperature Incineration (Destructive oxidation)[1][2]
This guide outlines the specific containment, neutralization, and disposal protocols for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate Hydrochloride .[1][2] Unlike Polychlorinated Biphenyls (PCBs) regulated under TSCA, this compound is a functionalized mono-biphenyl intermediate (often used in Sartan drug synthesis).[1][2] It must be managed as hazardous chemical waste , specifically targeting its acidic nature and potential for aquatic persistence.[1][2]
Chemical Profile
| Property | Detail |
| CAS Number | 1150114-77-2 (Free base analog ref: 133909-99-6) |
| Formula | C₁₆H₁₅NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | ~291.77 g/mol |
| Functional Groups | Secondary Amine Salt (Acidic), Methyl Ester (Hydrolyzable), Biphenyl Core (Lipophilic) |
| Solubility | Soluble in Water (moderate), Methanol, DMSO.[1][2] Limited solubility in non-polar organics. |
Hazard Assessment & Segregation Strategy
The "Why" Behind the Protocol
Effective disposal requires understanding the compound's reactivity to prevent accidental mobilization or reaction in the waste stream.
-
Acidity (HCl Salt): As a hydrochloride salt, aqueous solutions will be acidic (pH ~2–4).[1]
-
Ester Stability: The methyl ester is susceptible to hydrolysis in strong bases.
-
Amine Reactivity: The aminomethyl group is nucleophilic if neutralized.
Waste Segregation Decision Tree
Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl waste streams to prevent incompatibility incidents.
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Contaminated PPE)
Objective: Contain dust and prevent environmental leaching.[8]
-
Primary Containment: Place solid waste in a clear, 6-mil polyethylene bag.
-
Secondary Containment: Seal the bag and place it into a wide-mouth HDPE (High-Density Polyethylene) drum or a secondary bag.
-
Labeling:
-
Disposal Path: Incineration . Do not landfill. The biphenyl core is stable and should be thermally destroyed.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Objective: Prevent corrosion of metal drums and ensure complete combustion.
-
Solvent Compatibility: Ensure the carrier solvent (Methanol, DMSO, DMF) is compatible with the waste container (typically HDPE carboys).[1][2]
-
pH Adjustment (Optional but Recommended):
-
Container: Use HDPE Carboys (avoid metal safety cans due to chloride corrosion risk).
-
Labeling: "Flammable Liquid, Corrosive, Toxic" (depending on solvent).
C. Cleaning & Decontamination (Spills)
Objective: Deactivate the salt and remove biphenyl residues.
Regulatory Framework (USA Focus)[1][2]
RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), this specific intermediate is not a "P-listed" or "U-listed" waste.[1][2] However, it triggers "Characteristic" waste codes:
-
D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH
2.[7] -
Non-Regulated Chemical Waste: If solid or pH > 2. Even if "non-regulated" by RCRA definition, Best Management Practice (BMP) dictates it be treated as hazardous due to the biphenyl structure.[1][2]
TSCA Clarification
CRITICAL: This compound is NOT a Polychlorinated Biphenyl (PCB) as defined in 40 CFR Part 761. It does not require a TSCA-permitted incinerator, but it does require a standard hazardous waste incinerator capable of destroying organic ring structures.[1][2]
Emergency Response Data
| Scenario | Immediate Action |
| Eye Contact | Rinse immediately with water for 15 minutes. The HCl salt is acidic and can cause corneal damage. |
| Skin Contact | Wash with soap and water.[3][8][9][10] Remove contaminated clothing.[3][8][9][10] The biphenyl moiety aids skin absorption; monitor for irritation. |
| Inhalation | Move to fresh air.[3][8][9][10][11] If wheezing occurs (HCl irritation), seek medical attention. |
| Fire | Emits toxic fumes of NOx and HCl . Use CO₂, Dry Chemical, or Foam.[1][2][8] Do not use water jet (spreads the chemical). |
References
-
PubChem. Compound Summary: Methyl 4'-(aminomethyl)biphenyl-2-carboxylate hydrochloride.[1] National Library of Medicine. [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. wku.edu [wku.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. sterlitech.com [sterlitech.com]
- 5. vumc.org [vumc.org]
- 6. epa.gov [epa.gov]
- 7. my.alfred.edu [my.alfred.edu]
- 8. targetmol.com [targetmol.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
